1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a tetrahydroquinoline moiety
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid can be achieved through several routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach includes the use of multicomponent reactions, which improve atom economy and yield . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, it can inhibit enzymes involved in neurodegenerative pathways by binding to their active sites . The compound’s structure allows it to interact with multiple receptors, leading to diverse biological effects .
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline core but lacks the cyclopropane ring.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This analog features a carboxylic acid group at a different position, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropane ring and tetrahydroquinoline moiety, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12(16)13(6-7-13)10-5-8-14-11-4-2-1-3-9(10)11/h1-4,10,14H,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIUWWYATCCYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C3(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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